molecular formula C10H19NO3S B12114258 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbutanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbutanamide

Cat. No.: B12114258
M. Wt: 233.33 g/mol
InChI Key: UBBGZHCUXMJPOH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a sulfone group attached to a tetrahydrothiophene ring, which is further connected to a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbutanamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the sulfone-substituted tetrahydrothiophene with a butanamide derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or sulfoxide.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones with additional functional groups.

    Reduction: Conversion to sulfides or sulfoxides.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar sulfone-substituted tetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide: A compound with a sulfone group and a methoxybenzene moiety.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfone group with a butanamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3-dimethylbutanamide

InChI

InChI=1S/C10H19NO3S/c1-8(2)6-10(12)11(3)9-4-5-15(13,14)7-9/h8-9H,4-7H2,1-3H3

InChI Key

UBBGZHCUXMJPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N(C)C1CCS(=O)(=O)C1

Origin of Product

United States

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